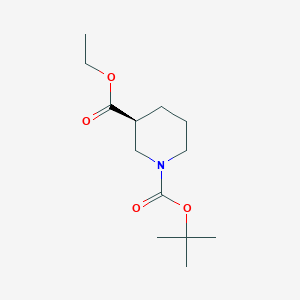

Ethyl (S)-N-Boc-piperidine-3-carboxylate

説明

Significance and Research Context of Chiral Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

Chiral piperidine scaffolds are a cornerstone in modern drug discovery and organic synthesis, appearing as a core structural motif in a vast number of pharmaceuticals and biologically active compounds. chemimpex.comnih.govamerigoscientific.com The introduction of a chiral center into the piperidine ring can profoundly influence a molecule's biological activity, physicochemical properties, and pharmacokinetic profile. nih.govamerigoscientific.com This is primarily because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. oatext.com

The strategic incorporation of chiral piperidine derivatives into drug candidates can lead to several advantages:

Enhanced Biological Activity and Selectivity: The specific three-dimensional arrangement of substituents on a chiral piperidine ring can lead to a more precise fit with the binding site of a biological target, resulting in increased potency and selectivity for the intended target over others. nih.govamerigoscientific.com

Improved Physicochemical and Pharmacokinetic Properties: Chirality can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govamerigoscientific.com

Reduced Off-Target Effects and Toxicity: By improving selectivity, the use of a single enantiomer can minimize interactions with other biological targets, potentially reducing the risk of adverse effects. nih.gov

The demand for enantiomerically pure piperidine derivatives has driven the development of innovative synthetic methodologies, including asymmetric catalysis and the use of chiral building blocks. nih.govsigmaaldrich.com These approaches allow for the controlled synthesis of specific stereoisomers, which is essential for the development of effective and safe therapeutic agents. nih.gov

Academic Overview of Ethyl (S)-N-Boc-piperidine-3-carboxylate's Role as a Versatile Chiral Building Block

This compound serves as a prime example of a versatile chiral building block in organic synthesis. sigmaaldrich.com Its utility stems from several key features: the presence of a defined stereocenter, the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, and the ethyl ester functionality. The Boc group provides stability and prevents unwanted side reactions at the nitrogen, yet it can be readily removed under mild acidic conditions, allowing for further functionalization. sigmaaldrich.com

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly those with a piperidine core. sigmaaldrich.comnih.gov Researchers utilize this compound to introduce a specific stereochemistry into the target molecule, which is crucial for achieving the desired biological activity. sigmaaldrich.com

Detailed research findings have highlighted its application in the synthesis of various bioactive compounds. For instance, piperidine derivatives are key components in the development of antagonists for chemokine receptor 5 (CCR5), which are important targets in HIV therapy. nih.govsci-hub.se The specific stereochemistry of the piperidine ring is often critical for high-affinity binding to the receptor.

Furthermore, the piperidine scaffold is prevalent in inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of drugs used to treat type 2 diabetes. mdpi.comnih.gov The ability to introduce a chiral piperidine moiety using building blocks like this compound is instrumental in the design and synthesis of potent and selective DPP-4 inhibitors. A study on the synthesis of novel heterocyclic amino acids also utilized (S)-piperidine-3-carboxylic acid, a closely related precursor, demonstrating the utility of this chiral scaffold. nih.gov

The following tables summarize the key properties of this compound.

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₃NO₄ | chemimpex.com |

| Molecular Weight | 257.33 g/mol | chemimpex.com |

| Appearance | White to light brown solid or liquid | chemimpex.com |

| Melting Point | 35 - 40 °C | chemimpex.com |

| Optical Rotation | [α]22/D = +37° (c=1 in Chloroform) | chemimpex.com |

| CAS Number | 191599-51-6 | chemimpex.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXCRFGBFZTUSU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363892 | |

| Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191599-51-6 | |

| Record name | 1-tert-Butyl 3-ethyl (3S)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (S)-N-Boc-piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl S N Boc Piperidine 3 Carboxylate

Enantioselective Synthesis Strategies and Asymmetric Approaches

The creation of the chiral center in Ethyl (S)-N-Boc-piperidine-3-carboxylate with the desired (S)-configuration is the primary challenge in its synthesis. Chemists have devised several elegant strategies to achieve this, broadly categorized into chiral auxiliary-mediated methods, asymmetric catalysis, and biocatalytic pathways.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical yet effective approach to induce stereoselectivity. In this strategy, an achiral substrate is covalently bonded to a chiral auxiliary, which then directs a subsequent chemical transformation to occur on one face of the molecule, leading to a diastereomerically enriched product. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

While specific examples for the direct synthesis of this compound using this method are not extensively detailed in primary literature, the principles of well-established chiral auxiliaries like Evans oxazolidinones and Oppolzer's camphorsultam can be applied. For instance, a plausible route could involve the acylation of an oxazolidinone auxiliary with a suitable piperidine (B6355638) precursor, followed by a diastereoselective reaction to establish the chiral center, and subsequent removal of the auxiliary. The stereochemical outcome is often predictable and can lead to high diastereomeric excesses.

A general representation of this approach is the diastereoselective alkylation of an enolate derived from an N-acyl oxazolidinone. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite side.

| Chiral Auxiliary | General Application | Potential for this compound Synthesis |

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. | Could be used to control the stereochemistry of a substituent at the 3-position of the piperidine ring before cyclization or functional group manipulation. |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and conjugate additions. | Could be employed in a similar manner to Evans auxiliaries to direct the formation of the chiral center. |

| (–)-8-Phenylmenthol | Asymmetric ene reactions and Diels-Alder reactions. | Could be used as a chiral template in reactions involving a precursor to the piperidine ring. |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions of glyoxylate (B1226380) esters. | Potentially applicable in the functionalization of a piperidine precursor containing a glyoxylate moiety. |

Asymmetric Catalysis in the Construction of the Chiral Piperidine Scaffold

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of the desired enantiomer. Several catalytic systems have been developed for the synthesis of chiral piperidines.

Rhodium-catalyzed asymmetric hydrogenation of N-protected dihydropyridine (B1217469) carboxylates is a powerful method. This typically involves the hydrogenation of a double bond in the piperidine precursor using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity. While a direct asymmetric hydrogenation to this compound is a feasible strategy, specific catalyst systems and their performance for this exact substrate require detailed investigation. However, the general success of catalysts like those based on DuPhos or Josiphos ligands in related hydrogenations suggests their potential applicability.

Another significant advancement is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach can be used to construct the chiral piperidine ring from achiral starting materials. For instance, a three-step process involving the partial reduction of pyridine (B92270), followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can provide access to a variety of enantioenriched 3-substituted piperidines.

Palladium-catalyzed reactions have also been explored for the functionalization of N-Boc-piperidines. Ligand-controlled β-arylation of N-Boc-piperidine has been reported, demonstrating that the regioselectivity can be steered towards the 3-position. While this method introduces an aryl group, it highlights the potential for developing catalytic systems for the direct and enantioselective introduction of a carboxylate group or its precursor at the 3-position.

An indirect catalytic approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive ring-opening of the resulting cyclopropane. This method allows for the introduction of a substituent at the C3 position with good regio- and stereoselectivity.

| Catalytic Method | Catalyst/Ligand System (General) | Application to this compound Synthesis |

| Asymmetric Hydrogenation | Rhodium with chiral phosphine ligands (e.g., DuPhos, Josiphos) | Hydrogenation of an N-Boc-1,2,3,6-tetrahydropyridine-3-carboxylate precursor. |

| Asymmetric Reductive Heck | Rhodium with chiral ligands | Construction of the chiral piperidine ring from a pyridine derivative. |

| Palladium-Catalyzed C-H Functionalization | Palladium with specific phosphine ligands | Potential for direct, regioselective introduction of a carboxylate or precursor at the 3-position. |

| Asymmetric Cyclopropanation/Ring-Opening | Rhodium catalysts | Indirect route to introduce the carboxylate group at the 3-position. |

Chemoenzymatic and Biocatalytic Pathways for Stereospecific Production

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiomerically pure compounds. Enzymes offer high selectivity and operate under mild reaction conditions.

A notable chemoenzymatic approach for obtaining this compound is through the kinetic resolution of racemic ethyl nipecotate (the non-Boc protected form). A study demonstrated the effectiveness of various lipases for the enantioselective hydrolysis of racemic ethyl nipecotate. Among the screened lipases, Novozym 435 was found to be the most efficient, preferentially hydrolyzing the (R)-enantiomer. This leaves the desired (S)-ethyl nipecotate unreacted, which can then be separated and protected with the Boc group. The enantiomeric excess of the remaining (S)-ester can be further enhanced through classical resolution with a chiral acid like (D)-tartaric acid.

| Enzymatic Resolution of rac-Ethyl Nipecotate | |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) |

| Reaction | Enantioselective hydrolysis |

| Selectivity | Preferential hydrolysis of (R)-ethyl nipecotate |

| Result | Enrichment of (S)-ethyl nipecotate |

| Enantiomeric Excess (ee) of Substrate | 68.9% at 49.8% conversion |

| Further Purification | Resolution with (D)-tartaric acid to achieve >98% ee |

Another biocatalytic strategy involves the asymmetric reduction of a ketone precursor. For example, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a direct precursor to the target molecule via oxidation and esterification, has been achieved through the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. This enzymatic reduction proceeds with high conversion and excellent optical purity of the product.

Precursor Chemistry and Optimized Reaction Pathways

The choice of starting materials and the design of efficient reaction sequences are crucial for a practical and scalable synthesis of this compound.

Strategic Utilization of Readily Available Chiral or Achiral Starting Materials

The synthesis can commence from either achiral or chiral precursors. A common achiral starting material is 3-hydroxypyridine. This can be hydrogenated to 3-hydroxypiperidine, which then requires resolution to separate the enantiomers before proceeding with N-protection and functional group manipulation.

Racemic ethyl nipecotate is another readily available achiral precursor. As discussed in the biocatalysis section, this can be subjected to enzymatic or classical resolution to obtain the desired (S)-enantiomer.

Starting from a chiral pool, such as (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid), provides a more direct route. This chiral starting material already possesses the correct stereochemistry at the 3-position. The synthesis then involves esterification and N-protection to yield the final product. This approach avoids the need for a resolution step, which can often be a bottleneck in a synthetic sequence.

| Starting Material | Strategy | Key Steps |

| 3-Hydroxypyridine (achiral) | Hydrogenation and Resolution | Hydrogenation, resolution of enantiomers, N-protection, oxidation, esterification. |

| Racemic Ethyl Nipecotate (achiral) | Resolution | Enzymatic or classical resolution, N-protection. |

| (S)-Piperidine-3-carboxylic Acid (chiral) | Direct Functionalization | Esterification, N-protection. |

Regioselective and Chemoselective Transformations Employed in Synthesis

When starting from a piperidine ring that is not already functionalized at the desired position, regioselective transformations are necessary. The direct functionalization of the C-H bond at the 3-position of an N-Boc-piperidine ring is challenging due to the electronic deactivation by the adjacent nitrogen atom. However, as mentioned earlier, palladium-catalyzed methods are being developed to achieve this with ligand control.

An indirect but effective method for regioselective functionalization at the 3-position involves the formation of an N-Boc-tetrahydropyridine from a suitable precursor, followed by cyclopropanation of the double bond and subsequent reductive ring-opening of the cyclopropane. The regioselectivity of the ring-opening can be controlled to yield the desired 3-substituted piperidine.

Chemoselectivity is also a critical consideration, particularly when multiple reactive functional groups are present in the molecule. The use of the Boc (tert-butoxycarbonyl) protecting group is a prime example of a chemoselective transformation. It is selectively introduced onto the nitrogen atom and is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions without affecting other functional groups like the ethyl ester.

Reaction Condition Optimization for Enhanced Enantiopurity and Yield

Influence of Solvent Systems and Temperature Gradients

The choice of solvent and the operating temperature are pivotal in asymmetric catalysis, as they can significantly influence both the reaction rate and the stereochemical outcome. The polarity, coordinating ability, and viscosity of the solvent can affect the stability of the catalyst-substrate complex and the transition states leading to the enantiomeric products.

In asymmetric hydrogenations, a common method for producing chiral piperidines, solvent screening is a critical first step in optimization. For instance, in the Rh-catalyzed asymmetric hydrogenation of a related prochiral substrate, a range of solvents were tested to determine their impact on conversion and enantiomeric excess (ee). As illustrated in the table below, solvents like dichloromethane (B109758) (CH₂Cl₂) and tetrahydrofuran (B95107) (THF) have shown to be effective, while others like trifluoroethanol (TFE) can also play a significant role, sometimes in a solvent mixture, to achieve optimal results. nih.gov

Interactive Data Table: Screening of Solvents in Rh-Catalyzed Asymmetric Hydrogenation nih.gov

| Entry | Solvent | Conversion (%) | ee (%) |

| 1 | CH₂Cl₂ | >99 | 95 |

| 2 | THF | >99 | 93 |

| 3 | Toluene | >99 | 90 |

| 4 | Dioxane | >99 | 94 |

| 5 | TFE | 85 | 96 |

| 6 | DCE | >99 | 92 |

Reaction conditions: Substrate (0.10 mmol), Rh(NBD)₂BF₄ (1.0 mol%), (S)-DTBM-SegPhos (1.1 mol%), 1 mL solvent, H₂ (40 atm), 50 °C, 24 h. Data is illustrative for a related substrate. nih.gov

Temperature gradients also play a crucial role. Lower temperatures often lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. nih.gov This reduces the likelihood of the reaction proceeding through the higher-energy transition state that leads to the undesired enantiomer. However, lowering the temperature can also decrease the reaction rate, necessitating a balance to achieve both high selectivity and practical reaction times. For example, in certain dynamic kinetic resolutions of N-Boc-lithiated piperidines, conducting the reaction at -45 °C was found to significantly improve the enantiomeric ratio compared to higher temperatures. nih.gov

Catalyst Loadings and Ligand Design in Asymmetric Reactions

The catalyst system, comprising a metal precursor and a chiral ligand, is the heart of asymmetric synthesis. The efficiency and selectivity of the reaction are highly dependent on the catalyst loading and the specific design of the chiral ligand.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a critical parameter to optimize for both economic and synthetic efficiency. While a higher catalyst loading might increase the reaction rate, it also increases costs. Conversely, a lower loading is more economical but may require longer reaction times or result in lower conversion. Interestingly, in some catalytic dynamic resolutions, a lower catalyst loading has been shown to improve the enantiomeric ratio. nih.gov This counterintuitive result can arise from complex mechanistic factors where a higher concentration of the catalyst might lead to non-selective background reactions or the formation of less selective catalytic species.

Interactive Data Table: Effect of Catalyst Loading on Enantiomeric Ratio (er) nih.gov

| Entry | Catalyst Loading (mol %) | Solvent | er |

| 1 | 10 | Et₂O | 91:9 |

| 2 | 10 | MTBE | 85:15 |

| 3 | 5 | Et₂O | 93:7 |

| 4 | 5 (extended time) | Et₂O | 96:4 |

| 5 | 5 | MTBE | 89:11 |

Data from a dynamic resolution of a related N-Boc-piperidine derivative. nih.gov

Ligand Design: The chiral ligand is arguably the most important component for inducing enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The design of these ligands is a field of intense research, with a focus on modular structures that allow for systematic tuning of steric and electronic properties. mdpi.com

For the synthesis of chiral piperidines, bidentate phosphine ligands, such as those based on a biphenyl (B1667301) or binaphthyl backbone (e.g., SEGPHOS), are commonly employed in rhodium-catalyzed hydrogenations. nih.gov More recently, P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have gained prominence as they can create a unique electronic and steric environment at the metal center, often outperforming traditional P,P or N,N ligands. The development of modular P,N,O-type ligands has also shown promise in the asymmetric hydrogenation of various ketones, providing high enantioselectivities. mdpi.com The selection of the appropriate ligand is often empirical and requires screening a library of ligands to identify the optimal one for a specific substrate and reaction. nih.gov

Reaction Kinetics and Thermodynamic Control for Stereoselectivity

The final ratio of enantiomeric or diastereomeric products can be governed by either kinetic or thermodynamic control. Understanding which regime is dominant is essential for optimizing stereoselectivity. acs.orgnih.gov

Kinetic Control: A reaction is under kinetic control when it is effectively irreversible under the given conditions. nih.govacs.org The product ratio is determined by the relative rates of formation of the stereoisomers, which corresponds to the difference in the activation energies of the diastereomeric transition states. The product that is formed faster will be the major product, even if it is not the most stable. To favor kinetic control, reactions are often run at low temperatures to prevent the reverse reaction from occurring. nih.gov Many highly enantioselective catalytic reactions are designed to operate under kinetic control, where a well-designed chiral catalyst creates a large energy gap between the transition states leading to the two enantiomers. researchgate.net

Thermodynamic Control: In contrast, a reaction is under thermodynamic control when it is reversible, allowing an equilibrium to be established between the products. acs.orgnih.gov Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the products. The most stable product will be the major isomer, regardless of how fast it was formed. Thermodynamic control is typically favored by higher temperatures, which provide sufficient energy to overcome the activation barriers for both the forward and reverse reactions, allowing the system to reach its lowest energy state. nih.gov In the context of synthesizing a single enantiomer like this compound, thermodynamic control is generally less desirable unless the desired (S)-enantiomer is also the most stable product and a mechanism for equilibration (racemization of the undesired enantiomer) is available, as in a dynamic thermodynamic resolution. researchgate.net

The optimization of a stereoselective synthesis, therefore, involves a careful balancing act. For instance, in the synthesis of certain substituted furans and pyrazoles from a common precursor, it was demonstrated that by varying catalyst loading, solvent, and reaction time, the reaction could be steered to selectively produce either the kinetically or the thermodynamically favored product. nih.gov This principle is directly applicable to the synthesis of chiral piperidines, where the goal is to define conditions that maximize the rate of formation of the (S)-enantiomer while minimizing the rate of formation of the (R)-enantiomer, under conditions where the reaction is irreversible.

Advanced Spectroscopic and Analytical Characterization for In Depth Research

Enantiomeric Excess and Stereochemical Purity Determination Methodologies

Confirming the stereochemical integrity of a chiral compound like Ethyl (S)-N-Boc-piperidine-3-carboxylate is paramount. Methodologies are focused on separating the (S)-enantiomer from its (R)-counterpart and quantifying their relative amounts to determine the enantiomeric excess (e.e.).

Chiral chromatography is the gold standard for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for determining the enantiomeric purity of piperidine (B6355638) derivatives. nih.govnih.gov For this compound, a normal-phase HPLC method using a polysaccharide-based chiral column (e.g., ChiralPak or Chiralcel series) is often effective. nih.govrsc.org The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). rsc.org The separation is achieved due to the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. In some cases, pre-column derivatization may be employed to introduce a chromophore, enhancing UV detection and improving separation. nih.gov

The successful separation and integration of the peaks corresponding to the (S) and (R) enantiomers allow for the precise calculation of the enantiomeric excess.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection | Purpose |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol | UV (228 nm) | Enantiomeric Excess (e.e.) Determination |

| Chiral GC | Cyclodextrin-based | Helium | Flame Ionization (FID) | Enantiomeric Purity Assessment |

These techniques measure the interaction of the chiral molecule with plane-polarized light, providing a macroscopic confirmation of its enantiomeric nature.

Optical Rotation: A fundamental property of chiral substances is their ability to rotate the plane of polarized light. This is measured using a polarimeter. For this compound, a specific optical rotation value has been reported as [α]22/D = +37° when measured at 22°C using the D-line of a sodium lamp, at a concentration of 1 g/100mL in chloroform. chemimpex.com The positive sign indicates that it is dextrorotatory. This value is a critical quality control parameter; a deviation from this value would suggest the presence of the opposite enantiomer or other impurities.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. While a specific CD spectrum for this compound is not readily available in the literature, the technique is highly sensitive to molecular chirality. The carbonyl group of the ester and the carbamate (B1207046) in this compound are chromophores that would produce characteristic CD signals. The resulting spectrum provides a unique fingerprint for the (S)-enantiomer, which would be a mirror image of the spectrum for the (R)-enantiomer. This makes CD an excellent tool for confirming the absolute configuration and studying conformational changes in solution.

Comprehensive Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each atom.

While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are necessary to unambiguously assign all signals and confirm the connectivity of the atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would reveal correlations between the proton at C3 and the protons at C2 and C4 of the piperidine ring, as well as the coupling between the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals in the piperidine ring and the ethyl and Boc groups.

Table: Predicted 2D NMR Correlations for this compound

| NMR Technique | Key Correlation | Information Gained |

|---|---|---|

| COSY | H3 ↔ H2, H4 | Confirms piperidine ring connectivity |

| COSY | Ethyl -CH2- ↔ Ethyl -CH3 | Confirms ethyl ester structure |

| HSQC | Piperidine Protons ↔ Piperidine Carbons | Assigns specific ¹³C signals for the ring |

| HMBC | Boc -CH3 Protons ↔ Boc Carbonyl Carbon | Confirms Boc group connectivity to Nitrogen |

| HMBC | H3 Proton ↔ Ester Carbonyl Carbon | Confirms ester position at C3 |

NOESY is a powerful 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining stereochemistry and preferred solution-state conformation.

For this compound, the piperidine ring is expected to adopt a chair conformation. NOESY experiments can help confirm this and establish the orientation of the substituents. researchgate.net For example, observing a spatial correlation between the proton at the C3 position and axial protons at C2 and C4 would help to determine whether the ethyl carboxylate group is in an axial or equatorial position. The conformation is often influenced by the bulky N-Boc protecting group, which itself can exhibit rotational isomers, potentially leading to signal broadening in NMR spectra at room temperature. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition.

With a molecular formula of C₁₃H₂₃NO₄, the calculated monoisotopic mass of this compound is 257.1627 Da. chemimpex.comamerigoscientific.com HRMS analysis must yield a mass measurement that matches this theoretical value to within a very small tolerance (typically <5 ppm) to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. While a published high-resolution fragmentation spectrum for this specific compound is not available, the fragmentation can be predicted based on the functional groups present. libretexts.orgmiamioh.edu

Table: Predicted HRMS Fragments for this compound

| m/z (Mass/Charge) | Lost Fragment | Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 202.1232 | C₄H₉ | tert-butyl radical | Loss of tert-butyl from the Boc group |

| 157.1103 | C₅H₈O₂ | Boc group minus H | Loss of the entire Boc group |

| 184.1287 | C₂H₅O | Ethoxy radical | α-cleavage at the ester |

The most characteristic fragmentation would be the loss of the Boc group or components thereof, which are common pathways for N-Boc protected amines. miamioh.edu The observation of these specific fragments in an HRMS/MS experiment would provide definitive structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within the this compound molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Analysis of these spectra confirms the presence of the key ester, carbamate, and piperidine functionalities and can offer insights into the molecule's conformational state.

The molecular structure contains two distinct carbonyl groups: one in the ethyl ester and another in the tert-butoxycarbonyl (Boc) protecting group. These two groups are expected to exhibit characteristic, strong absorption bands in the FT-IR spectrum, typically in the region of 1680–1750 cm⁻¹. The exact position of these bands is sensitive to the local electronic and steric environment. The ester carbonyl (C=O) stretch generally appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the urethane (B1682113) carbonyl of the Boc group (around 1680-1700 cm⁻¹).

The spectra also feature prominent bands corresponding to C-H stretching vibrations of the piperidine ring, the ethyl group, and the tert-butyl group, which are typically observed in the 2850–3000 cm⁻¹ range. The C-N stretching of the carbamate and the C-O stretching of both the ester and carbamate groups provide further structural confirmation, with characteristic bands appearing in the 1000–1300 cm⁻¹ fingerprint region. A detailed theoretical and experimental study on the related compound 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid supports the assignment of such bands in substituted piperidine systems.

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is based on established group frequencies for the functional groups present.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2985 - 2850 | Medium-Strong | ν(C-H) | Aliphatic C-H stretching (piperidine, ethyl, tert-butyl) |

| 1750 - 1735 | Strong | ν(C=O) | Ester carbonyl stretching |

| 1700 - 1680 | Strong | ν(C=O) | Carbamate (Boc) carbonyl stretching |

| 1470 - 1440 | Medium | δ(CH₂) | Methylene scissoring |

| 1390 & 1365 | Medium | δ(C-H) | Characteristic doublet for tert-butyl group |

| 1280 - 1220 | Strong | ν(C-N) | Carbamate C-N stretching |

| 1250 - 1150 | Strong | ν(C-O) | Asymmetric C-O-C stretching (ester and Boc group) |

ν = stretching; δ = bending

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional solid-state structure of a molecule, including its conformational details and, crucially for a chiral compound, its absolute stereochemistry. For this compound, obtaining a single crystal suitable for X-ray analysis would provide unambiguous proof of its (S)-configuration.

While a crystal structure for the title compound is not publicly documented, detailed crystallographic studies on closely related N-Boc-piperidine derivatives provide a clear and reliable model for its expected solid-state conformation. For instance, the X-ray structure of a related chiral (S)-N-Boc-aminopiperidine derivative was determined, confirming its absolute configuration and revealing key structural features.

Based on this and other similar structures, it is predicted that the piperidine ring in this compound adopts a stable chair conformation. In this conformation, the bulky tert-butoxycarbonyl group on the nitrogen atom and the ethyl carboxylate group at the C3 position are expected to occupy equatorial positions to minimize steric strain. This arrangement represents the most thermodynamically stable conformer.

The determination of the absolute (S)-stereochemistry would be achieved through the analysis of the diffraction data, typically by calculating the Flack parameter, which provides a measure of the enantiopurity of the crystal. The synthesis from a chiral starting material provides the expected stereochemistry, but X-ray analysis serves as the ultimate confirmation.

Table 2: Representative Crystallographic Data for an Analogous Chiral N-Boc-Piperidine Derivative Data from a published crystal structure of a closely related compound to illustrate expected parameters.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Conformation | Piperidine ring in a chair conformation |

| Substituent Positions | Substituents occupy equatorial positions |

| Absolute Stereochemistry | Confirmed as (S) via anomalous dispersion |

This data from an analogous compound underscores the power of X-ray diffraction to provide precise and unambiguous structural and stereochemical information, which is essential for the application of this compound in stereospecific synthesis.

Mechanistic Investigations in Reactions Involving Ethyl S N Boc Piperidine 3 Carboxylate

Elucidation of Reaction Pathways and Transition States in Derivatization

The derivatization of Ethyl (S)-N-Boc-piperidine-3-carboxylate is a cornerstone of its utility, allowing for the construction of more complex molecular architectures. One illustrative pathway is its conversion into novel heterocyclic amino acids, such as pyrazole (B372694) derivatives. This transformation proceeds through a multi-step sequence, each with distinct intermediates and transition states.

A key synthetic route begins with the conversion of the parent N-Boc-(S)-piperidine-3-carboxylic acid into a more reactive β-keto ester. nih.gov This is often achieved by reacting the carboxylic acid with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). The resulting adduct is then subjected to methanolysis or ethanolysis to yield the β-keto ester. nih.gov

The subsequent and crucial step is the reaction of this β-keto ester with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a β-enamino diketone intermediate. The final stage involves a cyclization-condensation reaction between the β-enamino diketone and a substituted hydrazine (B178648) (e.g., phenylhydrazine). nih.gov This step is mechanistically significant as it determines the final regiochemistry of the pyrazole ring. The reaction typically affords the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate as the major product. The proposed pathway involves the nucleophilic attack of the more nucleophilic nitrogen of the substituted hydrazine onto the enamine's β-carbon, followed by an intramolecular cyclization and subsequent elimination of water and dimethylamine (B145610) to form the aromatic pyrazole ring. nih.gov

The table below outlines the general reaction pathway for such a derivatization.

| Step | Reactants | Reagents | Key Intermediate | Description |

|---|---|---|---|---|

| 1 | N-Boc-(S)-piperidine-3-carboxylic acid | Meldrum's acid, EDC·HCl, DMAP | Meldrum's acid adduct | Activation of the carboxylic acid and formation of a highly reactive acyl-Meldrum's acid adduct. |

| 2 | Meldrum's acid adduct | Ethanol (B145695) (or Methanol) | Ethyl (or Methyl) β-keto ester | Alcoholysis of the adduct to form the corresponding β-keto ester. |

| 3 | Ethyl β-keto ester | DMF-DMA | β-enamino diketone | Formation of an enaminone, which activates the molecule for cyclization. |

| 4 | β-enamino diketone | Substituted Hydrazine (e.g., R-NHNH₂) | Substituted Pyrazole | Regioselective cyclization and condensation to form the final pyrazole heterocycle. nih.gov |

Role of the Boc Protecting Group in Reactivity and Selectivity Profiles

The tert-butoxycarbonyl (Boc) group is not merely a passive placeholder; it actively influences the reactivity and selectivity of reactions involving the piperidine (B6355638) ring. Its role is multifaceted, stemming from a combination of steric and electronic effects.

Electronic Effects: The Boc group is an electron-withdrawing carbamate (B1207046). This significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, preventing it from participating in undesired side reactions, such as N-alkylation or acting as a base. organic-chemistry.org This electronic deactivation is fundamental to its role as a protecting group. Paradoxically, the carbonyl oxygen of the Boc group can act as a Lewis base, coordinating to organolithium reagents to direct deprotonation at an adjacent (C2 or C6) position. acs.org While this ortho-directing effect is more commonly exploited in C2-substituted piperidines, it highlights the complex electronic nature of the group.

Steric Effects: The steric bulk of the tert-butyl moiety is substantial. It hinders the approach of reagents to certain faces of the piperidine ring, thereby influencing diastereoselectivity in reactions. More importantly, it imposes significant conformational constraints on the six-membered ring, which is discussed in the next section. The Boc group's size also contributes to the stability of the molecule, making it a stable intermediate in multi-step syntheses. fuaij.com Furthermore, the Boc group's rotational dynamics—the interconversion between different rotamers—can be rapid, which is a critical factor in reactions like lithiation where only one rotamer may be active. acs.org

The stability of the Boc group to a wide range of nucleophiles and basic conditions allows for orthogonal protection strategies, where other protecting groups (like Fmoc) can be removed while the Boc group remains intact. organic-chemistry.org Its removal is typically achieved under anhydrous acidic conditions, which proceed via the formation of a stable tert-butyl cation. organic-chemistry.org

Stereoelectronic Effects and Conformational Preferences Influencing Reaction Outcomes

The stereochemical outcome of reactions on the piperidine ring is intrinsically linked to its conformational preferences, which are governed by stereoelectronic effects. The N-Boc-piperidine system typically adopts a chair conformation to minimize torsional strain. However, the presence of the bulky N-Boc group and the C3-ester substituent leads to a complex conformational landscape.

The piperidine ring can exist in two principal chair conformations. For this compound, these conformations involve the C3-ester group being either in an axial or an equatorial position. The large steric demand of the Boc group generally flattens the ring at the nitrogen atom and creates a significant A(1,3) strain (pseudoallylic strain) with substituents at the C2 or C6 position, forcing them into an axial orientation. While the ester is at C3, the conformational equilibrium is still heavily influenced by the Boc group.

Generally, for 3-substituted piperidines, the substituent prefers the equatorial position to avoid 1,3-diaxial interactions with axial hydrogens. However, the conformation of the Boc group itself (the orientation of its carbonyl) and potential interactions with the C3-substituent can alter the energetic landscape. The molecule will adopt the conformation that maximizes stabilizing orbital overlaps (hyperconjugation) and minimizes destabilizing steric repulsions. nih.gov For instance, a stabilizing interaction can occur between the nitrogen lone pair (n) and the antibonding orbital (σ*) of an anti-periplanar C-H or C-C bond. The specific conformation adopted dictates the trajectory of incoming reagents, thus controlling the stereoselectivity of additions or substitutions on the ring or at the ester group.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting transition state geometries, and rationalizing observed selectivities in systems like N-Boc-piperidines.

Researchers use computational models to map the potential energy surface of a reaction. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For example, in studies of related N-Boc-piperidines, DFT calculations have been used to determine the energy barriers for the rotation of the Boc group, confirming that it is a dynamic process at typical reaction temperatures. acs.org These studies have also pinpointed the lowest energy transition state for this rotation, often involving the piperidine ring adopting a conformation that minimizes steric clash. acs.org

The choice of functional and basis set is critical for accuracy. Common combinations for these types of organic systems include the B3LYP functional with dispersion corrections (e.g., B3LYP-D3BJ) and a triple-zeta basis set like def2-TZVP. acs.org Another functional, M06-2X, is also widely used for calculating activation-free energies in reactions involving heterocyclic systems. mdpi.com By modeling different possible reaction pathways, chemists can predict which one is the most energetically favorable. For instance, calculations can rationalize why a specific diastereomer is formed by comparing the energies of the transition states leading to the different possible products. These computational insights provide a molecular-level understanding that complements experimental observations and validates proposed mechanistic pathways.

The table below summarizes computational methods used in the study of related N-Boc heterocyclic systems.

| Computational Task | Method/Functional | Basis Set | Finding/Application | Reference |

|---|---|---|---|---|

| Conformer Energy & Boc Rotation | B3LYP-D3BJ | def2-TZVP | Calculated minimum energy conformers and the Gibbs energy of activation for Boc group rotation in an N-Boc-2-arylpiperidine. | acs.org |

| Reaction Activation Energy | M06-2X | 6-311+G** | Calculated activation-free energies for Diels-Alder reactions of N-Boc-isoindoles. | mdpi.com |

| Intermediate Stability | DFT | Not Specified | Used to explain high diastereoselectivities in cross-coupling reactions by calculating the relative stabilities of Zn and Pd intermediates. | acs.org |

Applications in Complex Molecule Synthesis and Chiral Pool Utilization

Utilization as a Chiral Building Block in the Total Synthesis of Natural Products

The piperidine (B6355638) ring is a characteristic substructure in a vast array of bioactive natural products and complex pharmaceutical agents. chemicalbook.com Ethyl (S)-N-Boc-piperidine-3-carboxylate and its derivatives serve as critical chiral synthons for these targets. A prominent example of its application in complex molecule synthesis is its role as a key intermediate in the synthesis of Ibrutinib. chemicalbook.comnih.gov Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase and is used in the treatment of certain cancers. nih.govnih.gov The synthesis of its chiral (S)-N-Boc-3-hydroxypiperidine component often starts from precursors related to the title compound, highlighting the industrial significance of this chiral scaffold. chemicalbook.comnih.govnih.govmdpi.com The transformation typically involves the asymmetric reduction of the corresponding N-Boc-3-piperidone, a reaction for which highly efficient biocatalytic methods have been developed using ketoreductases to achieve excellent conversion and enantiomeric excess. nih.govnih.govmdpi.com

Strategic Incorporation into the Construction of Diverse Heterocyclic Scaffolds

The chemical functionalities of this compound allow for its strategic elaboration into a wide variety of more complex heterocyclic systems. Its utility extends beyond simple piperidine derivatives to the construction of fused and polyheterocyclic scaffolds. nih.govmdpi.com

One effective strategy involves converting piperidine-3-carboxylic acids into the corresponding β-keto esters. These intermediates can then undergo condensation with N,N-dimethylformamide dimethyl acetal (B89532), followed by reaction with various substituted hydrazines. This sequence regioselectively yields novel 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are valuable as complex heterocyclic amino acid building blocks. nih.gov Further N-alkylation of the tautomeric NH-pyrazoles can produce the corresponding 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the modularity of this approach. nih.gov

Furthermore, palladium-catalyzed reactions have been developed to synthesize multisubstituted nipecotic acid derivatives. For instance, the decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines provides a pathway to highly functionalized piperidine-3-carboxylic acid derivatives with excellent diastereoselectivity. nih.gov Such methods showcase the strategic value of the piperidine-3-carboxylate core in accessing structurally diverse and medicinally relevant heterocyclic frameworks. nih.govmdpi.com

Development of Chiral Ligands for Asymmetric Metal Catalysis

The chiral scaffold provided by this compound is instrumental in the development of ligands for asymmetric metal catalysis. chemimpex.com These ligands modify the coordination sphere of a metal center, enabling the preferential formation of one enantiomer of a product in a chemical reaction.

A dominant principle in chiral ligand design has been the use of C2-symmetry, where the ligand possesses a twofold rotational axis. nih.govresearchgate.netscispace.com This symmetry simplifies the analysis of the catalytic transition state and often leads to high enantioselectivity. However, more recent efforts have focused on non-symmetrical modular ligands, which have, in many cases, outperformed their symmetric counterparts. nih.govresearchgate.net

A prominent class of such non-symmetric ligands are P,N-ligands, such as phosphinooxazolines (PHOX), which contain both a soft phosphorus and a hard nitrogen donor atom. nih.govresearchgate.net The piperidine framework, derived from (S)-nipecotic acid, can serve as the chiral backbone for these modular ligands. The different electronic properties of the phosphorus and nitrogen atoms can create electronic discrimination at the metal center, which is crucial for controlling regio- and enantioselectivity in reactions like allylic substitutions. scispace.com The modular construction allows for systematic tuning of the ligand's steric and electronic properties by modifying substituents on either the piperidine ring or the coordinating groups, enabling optimization for specific catalytic transformations. nih.gov

Ligands derived from chiral piperidine scaffolds have demonstrated significant efficacy in a range of metal-catalyzed enantioselective reactions. Rhodium complexes featuring chiral phosphine (B1218219) ligands are particularly effective for the asymmetric hydrogenation of various olefins, including amino acid precursors, achieving excellent enantioselectivities (ee). researchgate.net

Palladium-catalyzed reactions also benefit greatly from piperidine-derived ligands. In the asymmetric Heck reaction, phosphine-free palladium catalysts based on natural amino acids have shown high efficiency, yield, and enantioselectivity. sciencepublishinggroup.com Similarly, in palladium-catalyzed allylic alkylation, P,N-ligands derived from amino acids afford products with high enantiomeric excess. researchgate.net A notable application is the rhodium-catalyzed [2+2+2] cycloaddition between alkynes and alkenyl isocyanates, which provides access to complex piperidine scaffolds with high yield and enantioselectivity. nih.gov

Below is a table summarizing the performance of selected catalytic systems employing piperidine-related or analogous chiral ligands in various transformations.

Integration into Peptide Chemistry for Conformational Control and Stability Enhancement

The incorporation of non-natural amino acids and scaffolds like piperidine derivatives into peptides is a powerful strategy to create peptidomimetics with improved therapeutic properties. nih.govnih.gov These modifications are designed to overcome the inherent limitations of natural peptides, such as low stability against enzymatic degradation (proteolysis) and poor bioavailability. nih.govresearchgate.net

The rigid cyclic structure of the piperidine ring derived from this compound acts as a potent conformational constraint when integrated into a peptide backbone. nih.gov This constraint reduces the conformational flexibility of the peptide, which can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity for a biological target. Furthermore, this structural modification can significantly improve the peptide's stability. Research has shown that introducing piperidine-type amino acid residues, such as 4-aminopiperidine-4-carboxylic acid, enhances helical structure stability and provides resistance against digestive enzymes like proteinase K. nih.gov Peptides containing these residues exhibit a substantially longer half-life compared to their natural counterparts. nih.gov

The piperidine moiety can act as a β-turn inducer, a common secondary structure motif crucial for molecular recognition processes. researchgate.net By replacing flexible glycine (B1666218) or alanine (B10760859) residues with a piperidine-based amino acid, chemists can design novel foldamers with predictable three-dimensional structures and enhanced stability, making this compound a key tool in the field of medicinal chemistry and drug discovery. chemimpex.comnih.govresearchgate.net

Role in Medicinal Chemistry and Pharmaceutical Research

Precursor for the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)

The strategic importance of Ethyl (S)-N-Boc-piperidine-3-carboxylate lies in its utility as a key intermediate for constructing a wide array of therapeutic agents. The inherent chirality of the molecule is particularly crucial, as the stereochemistry of drug candidates often dictates their pharmacological efficacy and safety profiles. chemimpex.com

Synthesis of Central Nervous System (CNS) Agents and Neurotransmitter Modulators

The piperidine (B6355638) moiety is a prevalent structural motif in numerous centrally acting drugs. nih.gov this compound serves as an essential starting material for the synthesis of compounds that modulate neurotransmitter systems, which are fundamental in treating a variety of CNS disorders. chemimpex.com

A prominent example is its application in the synthesis of GABA (γ-aminobutyric acid) uptake inhibitors. The derivative, (R)-nipecotic acid, is a potent inhibitor of GABA uptake. nih.gov Tiagabine, an anticonvulsant drug used in the treatment of epilepsy, is a derivative of (R)-nipecotic acid and its synthesis can be traced back to precursors like ethyl nipecotate. nih.govthieme.dethieme-connect.com The lipophilic side chain attached to the piperidine nitrogen in tiagabine, crucial for crossing the blood-brain barrier, is installed onto the core piperidine structure derived from such precursors. thieme-connect.com

Furthermore, piperidine derivatives are actively investigated as modulators of dopamine (B1211576) neurotransmission. Patents describe the synthesis of novel 3-substituted 4-(phenyl-N-alkyl)-piperidines as potential modulators for treating CNS disorders, highlighting the utility of the piperidine-3-carboxylic acid scaffold. nih.govgoogle.comgoogle.com Research into dopamine D4 receptor antagonists has also utilized fluorinated piperidine scaffolds, demonstrating the adaptability of these building blocks in designing ligands with high receptor affinity and selectivity. nih.gov

| Target Class | Example API/Candidate | Therapeutic Area |

| GABA Uptake Inhibitors | Tiagabine | Epilepsy |

| Dopamine Receptor Modulators | Various 1-phenyl-benzazepines | CNS Disorders |

| Dopamine D4 Receptor Antagonists | 4,4-Difluoropiperidine ethers | CNS Disorders |

Development of Analgesic and Anti-inflammatory Therapeutic Candidates

This compound is a valuable starting point for the development of new analgesic and anti-inflammatory drugs. chemimpex.com The piperidine ring is a key structural element in many potent opioid analgesics, and its derivatives are continuously explored for novel pain management therapies. longdom.org

Research has shown that N-substituted piperidine-3-carboxylic acid derivatives can be synthesized and evaluated for their anticonvulsant and, by extension, analgesic potential. nih.gov Structure-activity relationship (SAR) studies on 4-phenylamidopiperidines have revealed that substituents on the piperidine ring are critical for analgesic activity. longdom.org Moreover, extensive research on substituted piperidines has demonstrated their potential as potent antinociceptive agents. longdom.org

In the realm of anti-inflammatory agents, the piperidine scaffold is utilized to create compounds targeting key inflammatory mediators. For instance, derivatives can be designed to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.commdpi.com The synthesis of novel benzothiazole (B30560) derivatives incorporating a carboxamide linkage to a piperidine-derived fragment has been explored for in vivo anti-inflammatory and analgesic activities. nih.gov Similarly, other heterocyclic systems attached to the piperidine core are being investigated for their potential to reduce inflammation. nih.govnih.gov

| Therapeutic Candidate Class | Pharmacological Target | Research Finding |

| Substituted Piperidines | Opioid Receptors | N-aralkyl substitution enhances analgesic potency. longdom.org |

| Piperidine-based Carboxamides | COX/LOX | Derivatives show significant anti-inflammatory and analgesic effects in preclinical models. nih.govmdpi.com |

| Benzothiazole-piperidine Hybrids | Inflammatory Mediators | Demonstrated potent in vivo anti-inflammatory activity with low ulcerogenic potential. nih.gov |

Research in Neurological Disorders and Related Drug Discovery

The involvement of the GABAergic system in the pathophysiology of numerous neurological disorders, including epilepsy and anxiety, makes this compound a vital tool in neuroscience research. nih.gov As a precursor to nipecotic acid and its analogs, it enables the synthesis of probes to study the function and pharmacology of GABA transporters (GATs). cuny.edu

For example, a series of GABA uptake inhibitors related to (S)-SNAP-5114, which is a derivative of (S)-piperidine-3-carboxylic acid, were synthesized to evaluate their inhibitory potency at the four GAT subtypes (mGAT1-4). cuny.edu Such studies are crucial for developing subtype-selective inhibitors, which could offer more targeted therapeutic interventions with fewer side effects. The development of novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants further underscores the importance of this scaffold in addressing neurological diseases. nih.gov

Scaffold for Novel Drug Discovery and Lead Optimization Efforts

Beyond its role as a precursor, the piperidine-3-carboxylate framework serves as a versatile scaffold for the generation of novel chemical entities. Its three-dimensional nature and the ability to introduce diversity at multiple points are highly advantageous in modern drug discovery. nih.gov

Construction of Chemically Diverse Piperidine Derivative Libraries for Biological Screening

Combinatorial chemistry and high-throughput screening are powerful strategies for identifying new drug leads. This compound is an ideal building block for creating libraries of diverse piperidine derivatives. nih.gov The orthogonal protection of the nitrogen (Boc group) and the carboxylic acid (ethyl ester) allows for selective functionalization at these positions.

The general strategy involves modifying the piperidine core at one or more positions with a variety of substituents to generate a large collection of related compounds. nih.gov For example, the Boc group can be removed, and the nitrogen can be acylated, alkylated, or sulfonylated with a diverse set of reagents. Subsequently, the ethyl ester can be hydrolyzed and coupled with a library of amines to form amides. This approach can rapidly generate thousands of discrete compounds for biological screening against a wide range of therapeutic targets. 5z.com The analysis of screening results from such libraries can provide valuable structure-activity relationship (SAR) data to guide lead optimization. researchgate.net

Design and Synthesis of Bioactive Piperidine Compounds with Targeted Pharmacological Profiles

The piperidine scaffold allows for the rational design and synthesis of compounds with specific pharmacological profiles. By understanding the key interactions between a ligand and its biological target, medicinal chemists can strategically modify the piperidine core to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives

The exploration of the chemical space around the this compound scaffold through the synthesis and biological evaluation of its functionalized derivatives is a cornerstone of modern drug discovery. Structure-activity relationship (SAR) studies are instrumental in elucidating how modifications to the molecular structure influence biological activity, providing a rational basis for the design of more potent and selective therapeutic agents.

Positional Scanning and Substituent Effects on Biological Activity and Receptor Interactions

For instance, in the development of Cathepsin K inhibitors based on a (R)-piperidine-3-carboxamide scaffold, the substituents on the N-sulfonyl group and the carboxamide nitrogen were systematically varied. The introduction of a benzylamine (B48309) group was found to enhance interactions with the P3 pocket of the enzyme. mdpi.com Furthermore, the position of substituents on the aromatic rings played a significant role in inhibitory activity. For example, a 4-chloro substitution on the N-sulfonyl phenyl ring was more favorable than 2-chloro or 3-chloro substitutions, likely due to enhanced hydrophobic interactions with key amino acid residues like Ala137 and Trp184 within the enzyme's active site. mdpi.com

In a different study focusing on antituberculosis agents, piperidinothiosemicarbazones derived from aminoazinecarbonitriles were synthesized and evaluated. The nature of the substituent on the piperidine ring was found to be crucial for activity. Derivatives with a more basic piperidine or pyrrolidine (B122466) substituent generally exhibited stronger antituberculous activity compared to those with a less basic morpholine (B109124) ring. nih.gov This suggests that the basicity and lipophilicity of the substituent significantly influence the biological outcome.

The following interactive data table summarizes hypothetical SAR findings based on the principles observed in related piperidine derivatives, illustrating the effect of substituents on biological activity.

| Compound ID | R1 (N1-substituent) | R2 (C3-substituent) | R3 (C4-substituent) | R4 (C5-substituent) | Biological Activity (IC50, nM) |

| Parent | Boc | COOEt | H | H | >10000 |

| A1 | SO2-Ph | CONH-Bn | H | H | 500 |

| A2 | SO2-(4-Cl-Ph) | CONH-Bn | H | H | 150 |

| A3 | SO2-(2-Cl-Ph) | CONH-Bn | H | H | 350 |

| B1 | Boc | CONH-Bn | Me | H | 800 |

| B2 | Boc | CONH-Bn | H | Me | 1200 |

| C1 | Boc | COOEt | F | H | 5000 |

This table is illustrative and based on general principles of SAR in related piperidine series. The data does not represent actual experimental results for direct derivatives of this compound.

Conformational Analysis and Ligand-Receptor Binding Affinity Studies

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The piperidine ring can adopt various conformations, with the chair form being the most stable. rsc.org The N-Boc group and other substituents on the ring influence the conformational equilibrium and the orientation of key functional groups, which in turn affects ligand-receptor binding affinity.

Molecular docking studies provide computational insights into how these derivatives interact with the binding sites of their target proteins. In the case of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, molecular dynamics simulations revealed that the interactions of the piperidine nitrogen and its substituents within the lipophilic binding pocket are responsible for the observed differences in receptor affinity. nih.gov For example, N-methylpiperidine derivatives showed higher affinity than their unsubstituted counterparts, a finding attributed to more favorable lipophilic interactions within the receptor's binding site. nih.gov

The following interactive data table presents hypothetical data illustrating the relationship between the preferred conformation of piperidine derivatives and their binding affinity to a generic receptor.

| Compound ID | R1 (N1-substituent) | C3-Substituent Conformation | Piperidine Ring Conformation | Binding Affinity (Ki, nM) |

| Parent | Boc | Equatorial | Chair | >5000 |

| D1 | Boc | Axial | Chair | 800 |

| D2 | Boc | Equatorial | Twist-Boat | 2500 |

| E1 | SO2-Ph | Equatorial | Chair | 300 |

| E2 | SO2-Ph | Axial | Chair | 950 |

This table is illustrative and based on general principles of conformational analysis and ligand-receptor binding in related piperidine series. The data does not represent actual experimental results for direct derivatives of this compound.

Process Chemistry and Scale Up Methodologies

Development of Robust and Efficient Synthetic Processes for Larger-Scale Production

The transition from a laboratory-scale synthesis to large-scale industrial production necessitates a thorough evaluation and optimization of the synthetic route. A common and practical approach for the synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate involves a two-step process starting from (S)-nipecotic acid. This involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

A typical synthetic route is as follows:

N-Boc Protection: (S)-Nipecotic acid is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base to yield (S)-N-Boc-piperidine-3-carboxylic acid.

Esterification: The resulting N-Boc protected acid is then esterified using ethanol (B145695) in the presence of an acid catalyst or a coupling agent to produce the final product, this compound.

Optimization of Reaction Conditions for Industrial Viability

For industrial-scale production, each step of the synthesis must be optimized to maximize yield, minimize reaction times, and ensure safe and reproducible operations.

N-Boc Protection Optimization: The selection of the base and solvent system is critical for the efficiency of the Boc protection step. While laboratory-scale syntheses might use a variety of bases, for industrial applications, inorganic bases like sodium hydroxide (B78521) or potassium carbonate are often preferred due to their low cost and ease of handling. chemicalbook.com The reaction is typically carried out in a mixed solvent system, such as water and tert-butanol, to facilitate the solubility of both the starting material and the Boc anhydride. chemicalbook.com Optimization studies would focus on parameters such as reaction temperature, stoichiometry of reagents, and reaction time to achieve complete conversion and minimize the formation of by-products.

Esterification Optimization: The esterification of (S)-N-Boc-piperidine-3-carboxylic acid can be achieved through several methods. Classical Fischer esterification using an excess of ethanol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is a common approach. However, this method often requires high temperatures and long reaction times. An alternative, milder approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For large-scale operations, the choice of method would depend on a balance of factors including reagent cost, reaction efficiency, and the ease of purification.

The following table outlines a hypothetical set of optimized reaction conditions for the large-scale synthesis of this compound:

| Parameter | N-Boc Protection | Esterification (with EDC/DMAP) |

| Starting Materials | (S)-Nipecotic acid, (Boc)₂O | (S)-N-Boc-piperidine-3-carboxylic acid, Ethanol |

| Solvent | Water/tert-Butanol | Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc) |

| Reagents | Sodium Hydroxide | EDC, DMAP |

| Temperature | 0-25°C | 0-25°C |

| Reaction Time | 12-16 hours | 4-6 hours |

| Work-up | Acidification and extraction | Aqueous wash and solvent evaporation |

| Typical Yield | >95% | >90% |

Implementation of Green Chemistry Principles in Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. angelinifinechemicals.com The synthesis of this compound can be made more sustainable by focusing on solvent selection, waste minimization, and energy efficiency.

Solvent Selection and Waste Minimization Strategies

Solvents are a major contributor to waste in pharmaceutical manufacturing. jk-sci.com Traditional solvents like dichloromethane (DCM) are effective but pose environmental and health risks. acsgcipr.org Green chemistry encourages the use of safer alternatives. For the Boc protection step, conducting the reaction in water or a water/tert-butanol mixture is a greener approach. chemicalbook.com For the esterification step, replacing DCM with greener solvents like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration. acsgcipr.org

Waste minimization strategies focus on maximizing atom economy and reducing the volume of waste streams. pharmtech.com This can be achieved by:

Catalytic Processes: Using catalytic amounts of reagents, such as in acid-catalyzed esterification, is preferable to stoichiometric reagents. researchgate.net

Recycling Solvents: Implementing procedures for the recovery and recycling of solvents can significantly reduce waste and costs. pharmtech.com

Waste Treatment: Aqueous waste streams should be neutralized before disposal. Organic waste containing residual reagents should be incinerated at high temperatures to ensure complete destruction of harmful chemicals. axinewater.com

The following table provides a comparison of traditional versus greener solvents for the synthesis of this compound:

| Reaction Step | Traditional Solvent | Greener Alternative(s) | Rationale for Change |

| N-Boc Protection | Dichloromethane | Water, tert-Butanol | Reduced toxicity and environmental impact. chemicalbook.comacsgcipr.org |

| Esterification | Dichloromethane, DMF | Ethyl Acetate, 2-MeTHF, Dimethyl Carbonate | Lower toxicity, better biodegradability, and reduced environmental persistence. acsgcipr.orgrsc.org |

Energy Efficiency in Manufacturing Processes

Energy consumption is a significant factor in the sustainability of pharmaceutical manufacturing. quincycompressor.com Strategies to improve energy efficiency in the production of this compound include:

Process Intensification: Utilizing technologies like continuous flow reactors can lead to better heat transfer, reduced reaction times, and lower energy consumption compared to traditional batch processes. angelinifinechemicals.com

Optimizing Operating Temperatures: Conducting reactions at or near ambient temperature, whenever feasible, can significantly reduce the energy required for heating or cooling. numberanalytics.com For instance, the Boc protection and EDC-mediated esterification steps are often run at room temperature.

Impurity Profiling and Advanced Quality Control in Process Development

Ensuring the purity of this compound is paramount, as it is a starting material for active pharmaceutical ingredients (APIs). A thorough understanding of potential impurities is crucial for developing effective quality control strategies.

Potential impurities in the synthesis of this compound may include:

Unreacted Starting Materials: Residual (S)-nipecotic acid or (S)-N-Boc-piperidine-3-carboxylic acid.

By-products from Boc Protection: Di-Boc protected piperidine (B6355638) or other side products from the reaction with (Boc)₂O.

By-products from Esterification: Unreacted N-Boc protected acid, and by-products from the coupling reagents (e.g., dicyclohexylurea if DCC is used).

Enantiomeric Impurity: The presence of the (R)-enantiomer is a critical quality attribute that must be strictly controlled.

Advanced analytical techniques are employed for impurity profiling and quality control:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for determining the enantiomeric purity of the final product. HPLC is also used to quantify known and unknown impurities.

Gas Chromatography (GC): Can be used to determine the purity of the final product and to quantify residual solvents. dolphinpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and to identify the structure of any significant impurities. nih.gov

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities, aiding in their structural elucidation. beilstein-journals.org

Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line infrared (IR) or Raman spectroscopy, can enable real-time monitoring of the reaction progress. researchgate.netnih.gov This allows for better control over reaction endpoints, potentially minimizing impurity formation and ensuring consistent product quality. nih.gov The adoption of Quality by Design (QbD) principles, which involves a systematic approach to development, can lead to a well-understood process with a defined design space, ensuring the final product consistently meets its critical quality attributes. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis to enhance efficiency, safety, and scalability. While specific studies detailing the flow synthesis of Ethyl (S)-N-Boc-piperidine-3-carboxylate are not yet prevalent, the broader class of chiral piperidines is a key target for these advanced manufacturing techniques.

Research has demonstrated the successful use of continuous flow protocols for the rapid and highly diastereoselective synthesis of functionalized piperidines. For instance, a continuous flow process utilizing N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed to produce α-substituted piperidines in high yields (typically >80%) and excellent diastereoselectivity (>90:10 dr) within minutes. echemi.com This method's success in scaling up the synthesis of drug precursors showcases the potential for applying similar flow chemistry principles to the production of this compound and its derivatives. researchgate.netsmolecule.com The precise control over reaction parameters such as temperature, residence time, and reagent concentration offered by flow reactors is particularly advantageous for managing stereochemistry and improving process safety. echemi.com

The integration of such flow processes with automated platforms, incorporating real-time monitoring and purification, represents the next frontier. For a compound like this compound, this would mean a streamlined, on-demand synthesis, reducing waste and accelerating the production of derivatives for drug discovery pipelines. Future research will likely focus on developing and optimizing a dedicated flow synthesis route for this valuable chiral intermediate.

Exploration of Novel Applications in Materials Science and Polymer Chemistry